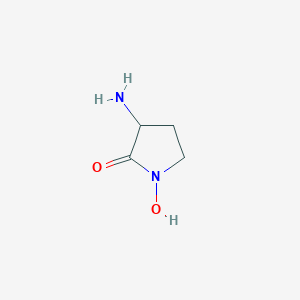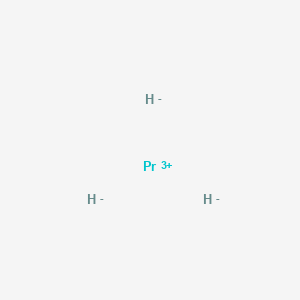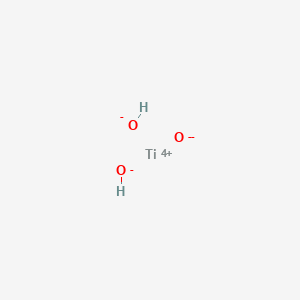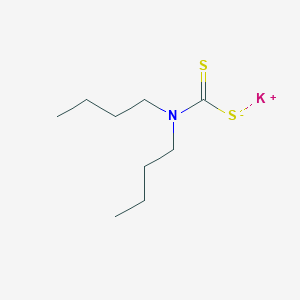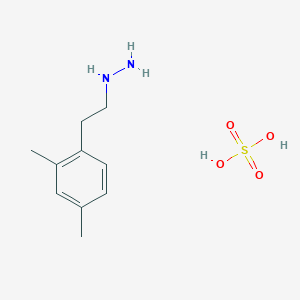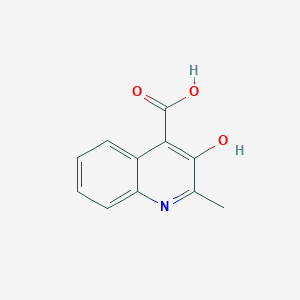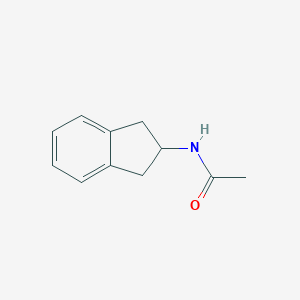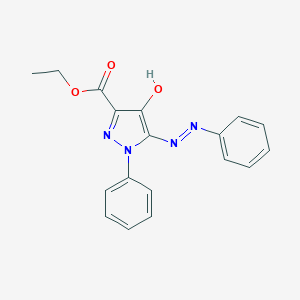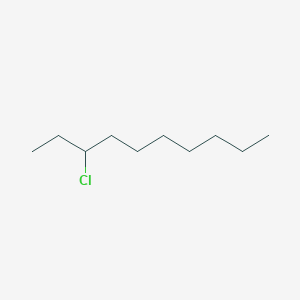
3-Chlorodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorodecane is a colorless liquid organic compound that is used in various scientific research applications. It is an alkyl halide that is commonly used as a starting material for the synthesis of other organic compounds.
作用机制
3-Chlorodecane acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. In biological systems, this can lead to the alkylation of DNA, RNA, and proteins, which can result in mutations and cell death. This mechanism of action is exploited in the synthesis of pharmaceuticals and agrochemicals.
生化和生理效应
The biochemical and physiological effects of 3-Chlorodecane depend on the specific compound being synthesized and the concentration used. In general, 3-Chlorodecane is toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage, and has been shown to be mutagenic and carcinogenic in animal studies.
实验室实验的优点和局限性
One advantage of using 3-Chlorodecane in lab experiments is its high reactivity, which allows for efficient synthesis of other organic compounds. However, its toxicity and potential for mutagenicity and carcinogenicity make it a hazardous material to work with, requiring strict safety protocols and disposal procedures.
未来方向
Future research on 3-Chlorodecane could focus on developing safer and more efficient synthesis methods, as well as investigating its potential as a pharmaceutical or agrochemical. Additionally, research could be conducted on the toxicological effects of 3-Chlorodecane in humans and the environment, with the goal of developing safer handling and disposal procedures.
合成方法
3-Chlorodecane can be synthesized by reacting 1-decanol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-Chlorodecane and hydrogen chloride gas. The reaction can be represented as follows:
1-decanol + SOCl2 + pyridine → 3-Chlorodecane + HCl
科学研究应用
3-Chlorodecane is used in various scientific research applications. It is used as a starting material for the synthesis of other organic compounds such as esters, ethers, and amines. It is also used in the synthesis of surfactants, which are used in the production of detergents, emulsifiers, and foaming agents. Additionally, 3-Chlorodecane is used in the synthesis of pharmaceuticals and agrochemicals.
属性
CAS 编号 |
1002-11-5 |
|---|---|
产品名称 |
3-Chlorodecane |
分子式 |
C10H21Cl |
分子量 |
176.72 g/mol |
IUPAC 名称 |
3-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 |
InChI 键 |
SMVZPOXWOUHGQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)Cl |
规范 SMILES |
CCCCCCCC(CC)Cl |
同义词 |
3-Chlorodecane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



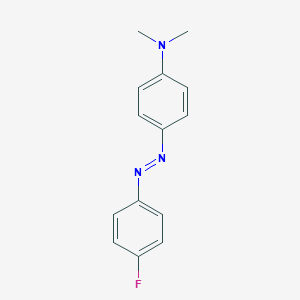
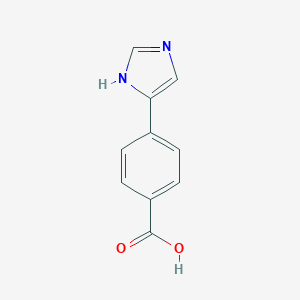
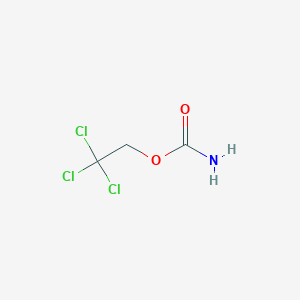
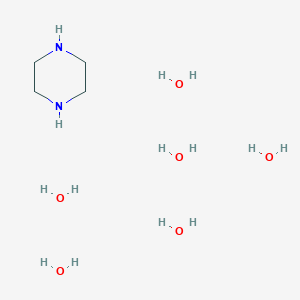
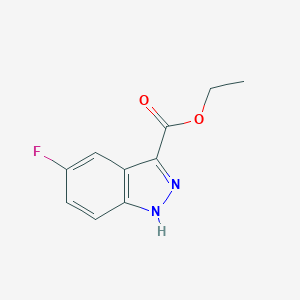
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
